Sulindac, trans-(S)- is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is primarily used for its analgesic and anti-inflammatory properties and is marketed under the brand name Clinoril. The compound has gained attention for its potential applications in cancer prevention, particularly in colorectal cancer, due to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and tumorigenesis .
Sulindac is synthesized from indene derivatives and is characterized by its unique chemical structure, which includes a sulfinyl group. It is classified as a small molecule drug that has received approval for clinical use. The compound exists in two stereoisomeric forms: the trans-(S)-isomer, which is pharmacologically active, and the cis-isomer, which has different properties and activities .
The synthesis of Sulindac involves several key steps:
Sulindac has a distinct molecular structure represented by the formula . Its structural features include:
Sulindac undergoes various chemical reactions, primarily involving:
The exact mechanism of action of Sulindac remains partially understood but involves several key processes:
Sulindac possesses several notable physical and chemical properties:
Sulindac has several significant applications in scientific research and medicine:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2